(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol
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Description
“(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol” is a compound that has been studied for its potential use in the treatment of glioblastoma . It is an analogue of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, which are known to be novel glutaminase 1 inhibitors . Their antineoplastic efficacy underscores their prospective utility in glioblastoma chemotherapy .
Synthesis Analysis
The synthesis of this compound involves the introduction of a hydrophilic skeleton and different chains based on BPTES . This led to the discovery of a superior derivative compound, 24y . Compound 24y showed excellent potency on GLS1 kinase with an IC50 value of 68 nM, and exhibited more than 220-fold selectivity for GLS2 .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using 2D and 3D QSAR models . The Heuristic Method (HM) was employed for the development of a 2D-linear QSAR paradigm, whilst the Gene Expression Programming (GEP) algorithm was employed for a 2D-nonlinear QSAR paradigm . The CoMSIA methodology was deployed to scrutinize the nexus between pharmaceutical structure and potency .Mechanism of Action
Target of Action
The primary target of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol and its analogues is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a key molecule in cellular processes.
Mode of Action
The compound interacts with its target, glutaminase 1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cellular metabolic processes that rely on this conversion.
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This pathway is crucial for various cellular processes, including energy production, biosynthesis, and regulation of redox potential. By inhibiting glutaminase 1, the compound disrupts these processes, leading to potential antineoplastic effects.
Result of Action
The inhibition of glutaminase 1 by (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol can lead to antineoplastic effects . By disrupting glutamine metabolism, the compound can potentially inhibit the growth and proliferation of cancer cells, particularly those of glioblastoma, a type of brain cancer .
Future Directions
The future research directions for this compound could include further optimization of its structure to enhance its potency and selectivity for glutaminase 1 . Additionally, more in-depth studies on its mechanism of action and potential side effects would be beneficial. Ultimately, the goal would be to develop this compound into a safe and effective drug for the treatment of glioblastoma .
properties
IUPAC Name |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c12-5-7-1-3-11(4-2-7)8-10-9-6-13-8/h6-7,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUNDGMAXUMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol |
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